molecular formula C6H5N3O B2648097 3-Azidophenol CAS No. 51642-25-2

3-Azidophenol

Cat. No.: B2648097
CAS No.: 51642-25-2
M. Wt: 135.126
InChI Key: OMXOPNUFEVXGPU-UHFFFAOYSA-N
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Description

3-Azidophenol is an organic compound with the molecular formula C₆H₅N₃O. It is characterized by the presence of an azide group (-N₃) attached to the third position of a phenol ring.

Future Directions

The future research directions for 3-Azidophenol could include exploring its potential applications in various fields such as medicinal chemistry, agriculture, bioconjugation, chemical synthesis, and supramolecular chemistry . Additionally, safer synthetic methods and a deeper understanding of its electronic nature could be areas of future investigation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Azidophenol can be synthesized through several methods. One common approach involves the nucleophilic substitution of a halogenated phenol with sodium azide (NaN₃) in a polar aprotic solvent such as dimethyl sulfoxide (DMSO) or acetonitrile (CH₃CN). The reaction typically proceeds under mild conditions, yielding this compound as the primary product .

Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, as well as implementing safety measures to handle the potentially explosive azide compounds .

Chemical Reactions Analysis

Types of Reactions: 3-Azidophenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Nucleophilic Substitution: Alkyl azides.

    Reduction: Primary amines.

    Cycloaddition: Triazoles.

Mechanism of Action

The mechanism of action of 3-azidophenol largely depends on the specific application and the chemical reactions it undergoes. In click chemistry, for example, the azide group reacts with alkynes to form triazoles through a copper(I)-catalyzed cycloaddition reaction. This reaction is highly efficient and selective, making it a valuable tool in various fields .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which influences its reactivity and electronic properties. The position of the azide group can affect the compound’s acidity, nucleophilicity, and overall chemical behavior .

Properties

IUPAC Name

3-azidophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c7-9-8-5-2-1-3-6(10)4-5/h1-4,10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMXOPNUFEVXGPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)O)N=[N+]=[N-]
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

135.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51642-25-2
Record name 3-azidophenol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

An aqueous solution (15 mL) of NaNO2 (3.79 g, 54.98 mmol) was added dropwise to 3-aminophenol (5.0 g, 45 mmol) in 2 N HCl (100 mL) at 0-5° C. The solution was stirred for 30 minutes, followed by addition of an aqueous solution of sodium azide (4.5 g, 69 mmol, in 35 mL water). The mixture was stirred at room temperature for 24 h, and extracted with 300 mL of ethyl acetate. The combined organic layer was washed with water, and dried over MgSO4. Solvents were removed by rotary evaporation, and the residue was purified by column chromatography (EtOAc/hexanes, 1/4) to give the desired product as a dark red oil (4.52 g, 73% yield): 1H NMR (acetone-d6, 300 MHz, ppm): 8.69 (s, 1H, Ar—OH), 7.24 (t, 1H, J=8.1 Hz, Ar—H), 6.70-6.53 (m, 3H, Ar—H). 13C NMR (CDCl3, 75 MHz, ppm): 157.2, 141.6, 130.9, 112.4, 111.5, 106.5. FT-IR (cm−1): 3348, 2109.
Name
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
35 mL
Type
reactant
Reaction Step Two
Yield
73%

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